LogP Shift: 4-Isopropylphenyl vs. 4-Phenyl Substituent
The 4-isopropylphenyl analog exhibits a calculated LogP of 3.36 , representing a +1.36 log unit increase over the unsubstituted 4-phenyl analog (XLogP3-AA = 2.00 [1]). This difference of over an order of magnitude in predicted partition coefficient translates to significantly greater lipophilicity for the target compound.
Δ +1.36 log units (predicted)
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 3.36 (predicted) |
| Comparator Or Baseline | (R)-tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: XLogP3-AA = 2.00 [1] |
| Quantified Difference | Δ LogP = +1.36 (target more lipophilic) |
| Conditions | Computed LogP values from vendor datasheet (target) and PubChem XLogP3-AA (comparator). |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration of final drug candidates when this building block is incorporated, making it a preferred choice for target product profiles requiring increased logD.
- [1] PubChem Compound Summary CID 71739311. (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-Boc protected. XLogP3-AA = 2.00. View Source
